6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the subsequent functionalization of the molecule. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, each with unique chemical and physical properties .
Scientific Research Applications
6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives and compounds with similar functional groups, such as:
- 2,3-di(2-pyridyl)quinoxaline
- 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline
- 2,3-bis(2′pyriyl)benzo[g]quinoxaline
Uniqueness
The uniqueness of 6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H22N2O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O3S/c1-14-12-19-20(13-15(14)2)31-25-22(24(19)29)23(17-8-10-18(32-4)11-9-17)28(26(25)30)21-7-5-6-16(3)27-21/h5-13,23H,1-4H3 |
InChI Key |
KPKGPJJTOBOQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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